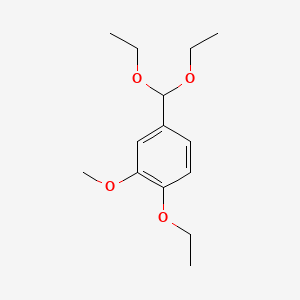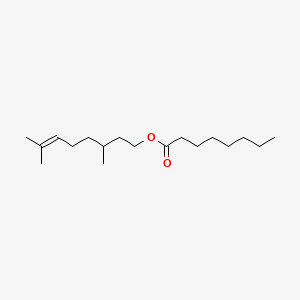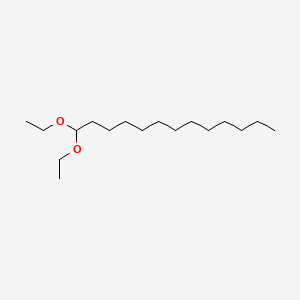
Piperidine-4,4-diol
Vue d'ensemble
Description
Piperidine-4,4-diol is a synthetic organic compound with the molecular formula C5H11NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in organic synthesis and pharmaceuticals, serving as an intermediate in the production of various drugs and organic compounds .
Mécanisme D'action
Target of Action
Piperidine-4,4-diol, also known as 4,4-Piperidinediol, is a synthetic organic compound used as an intermediate in the production of various drugs and organic compounds . It is known to be a key intermediate for the production of piperazine-containing drugs such as fentanyl analogs . It can be used as a precursor for the synthesis of P-gp inhibitors, which are compounds that modulate the activity of P-glycoprotein and can increase drug absorption .
Mode of Action
It is known that piperidine derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
Biochemical Pathways
Piperidine derivatives, including this compound, have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . These pathways play a critical role in cell proliferation, survival, and apoptosis, and their modulation can lead to the inhibition of cancer progression .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of this compound’s action is primarily observed in its potential anticancer effects. It has been found to inhibit the proliferation of various types of cancer cells and induce apoptosis, a form of programmed cell death . This leads to the inhibition of tumor growth and potentially to the regression of the disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability depends on temperature and humidity, and it is hygroscopic . Under normal conditions, it can be stored in a cool, dark, and dry place for several months without significant degradation . Therefore, the environment can significantly influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Piperidine-4,4-diol plays a significant role in biochemical reactions. It is a key intermediate for the production of piperazine-containing drugs such as fentanyl analogs . It interacts with various enzymes, proteins, and other biomolecules during the synthesis of these drugs .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as an intermediate in drug synthesis. For instance, it can be used as a precursor for the synthesis of P-gp inhibitors, which are compounds that modulate the activity of P-glycoprotein and can increase drug absorption . This indicates that this compound can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules during drug synthesis. For instance, it is involved in the synthesis of active compounds where it can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
This compound is stable under normal conditions and is hygroscopic . It can be stored in a cool, dark, and dry place for several months without significant degradation . When exposed to light, moisture, or elevated temperatures for long periods, it may decompose or degrade, decreasing its purity and potency .
Metabolic Pathways
This compound is involved in the metabolic pathways of the synthesis of various drugs and organic compounds It interacts with enzymes or cofactors during these processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its solubility in water and its role as an intermediate in drug synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Piperidine-4,4-diol can be synthesized by reacting piperazine with diethyl carbonate in the presence of hydrogen chloride gas. This reaction yields piperazine diol monohydrochloride, which is then crystallized to produce the desired product . The overall yield of this reaction is relatively high, generally around 80%.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent degradation and ensure stability .
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine-4,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives used in pharmaceuticals and organic synthesis .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various piperidine derivatives, which are crucial intermediates in the synthesis of drugs such as fentanyl analogs and other piperazine-based pharmaceuticals .
Applications De Recherche Scientifique
Piperidine-4,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: The compound is employed in the development of biochemical assays and as a precursor for biologically active molecules.
Industry: It is used in the production of dyes and other organic compounds.
Comparaison Avec Des Composés Similaires
Piperidine-4,4-diol can be compared with other similar compounds such as:
4-Piperidone: Another piperidine derivative used in organic synthesis and pharmaceuticals.
1-Benzyl-4-piperidone: A compound used in the synthesis of various drugs.
4-Hydroxypiperidine: A derivative with applications in organic synthesis.
Uniqueness: this compound stands out due to its dual hydroxyl groups, which provide unique reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of pharmaceuticals and organic compounds .
Propriétés
IUPAC Name |
piperidine-4,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-5(8)1-3-6-4-2-5/h6-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDHHJQPQZFEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397358 | |
| Record name | Piperidine-4,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73390-11-1 | |
| Record name | Piperidine-4,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Nitrobenzo[d][1,3]dioxole](/img/structure/B3056602.png)
![6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B3056603.png)




![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',6'-bis(diethylamino)-3'-methyl-](/img/structure/B3056611.png)
![2H-Indol-2-one, 1,3-dihydro-3-[1-(phenylmethyl)-4-piperidinylidene]-](/img/structure/B3056612.png)






